
tert-Butyl (3-ethylpyridin-2-yl)carbamate
Overview
Description
tert-Butyl (3-ethylpyridin-2-yl)carbamate is a chemical compound with the molecular formula C12H18N2O2 and a molecular weight of 222.28 g/mol It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl (3-ethylpyridin-2-yl)carbamate can be synthesized through several methods. One common approach involves the reaction of 3-ethylpyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired product with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications .
Chemical Reactions Analysis
Hydrolysis and Acid-Mediated Cleavage
The tert-butyl carbamate (Boc) group is susceptible to acidic hydrolysis, producing the corresponding amine and carbon dioxide. For tert-Butyl (3-ethylpyridin-2-yl)carbamate, cleavage occurs under anhydrous acidic conditions (e.g., HCl in dioxane or TFA in CH₂Cl₂), yielding 3-ethylpyridin-2-amine. Scavengers like thiophenol are often added to prevent alkylation side reactions .
Reaction Conditions | Products | Yield |
---|---|---|
4M HCl in dioxane, RT, 2h | 3-ethylpyridin-2-amine + CO₂ | 85–92% |
TFA (20% v/v) in CH₂Cl₂, RT, 1h | 3-ethylpyridin-2-amine + CO₂ | >90% |
Nucleophilic Substitution Reactions
The carbamate’s nitrogen acts as a nucleophile, enabling reactions with electrophiles. For example, the compound undergoes alkylation or acylation at the carbamate nitrogen:
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Alkylation : Reacts with alkyl halides (e.g., CH₃I) in the presence of a base (e.g., Cs₂CO₃) to form N-alkylated derivatives .
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Acylation : Reacts with acyl chlorides (e.g., benzoyl chloride) to yield N-acylated products .
Example Reaction Pathway:
Decarboxylative Amination
Under basic conditions, the carbamate group facilitates intramolecular decarboxylation. For instance, in the presence of Cs₂CO₃ in acetonitrile at 100°C, the compound undergoes decarboxylative amination to form substituted amines .
Reagent | Conditions | Product | Yield |
---|---|---|---|
Cs₂CO₃ (1.0 equiv) | MeCN, 100°C, 1h | 3-ethylpyridin-2-amine derivatives | 81% |
Cross-Coupling Reactions
The pyridine ring’s nitrogen coordinates with transition metals, enabling catalytic cross-coupling. For example:
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Buchwald-Hartwig Amination : Reacts with aryl halides via Pd catalysis to form biaryl amines .
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Suzuki-Miyaura Coupling : Participates in Pd-mediated coupling with boronic acids .
Key Catalyst Systems:
Electrophilic Aromatic Substitution
The pyridine ring directs electrophilic substitution to specific positions:
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Nitration : Occurs at the 5-position of the pyridine ring using HNO₃/H₂SO₄.
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Halogenation : Bromination with Br₂/FeBr₃ yields 5-bromo derivatives.
Reaction | Reagents | Product | Regioselectivity |
---|---|---|---|
Nitration | HNO₃, H₂SO₄, 0°C | 5-nitro-3-ethylpyridin-2-yl carbamate | >95% para |
Bromination | Br₂, FeBr₃, CH₂Cl₂ | 5-bromo-3-ethylpyridin-2-yl carbamate | 88% |
Reduction and Functional Group Transformations
The ethyl group on the pyridine ring can be reduced or oxidized:
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Hydrogenation : H₂/Pd-C reduces the pyridine ring to piperidine, yielding tert-butyl piperidin-2-ylcarbamate .
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Oxidation : KMnO₄ oxidizes the ethyl group to a carboxylic acid, forming tert-butyl (3-carboxypyridin-2-yl)carbamate.
Stability Under Basic and Oxidative Conditions
The Boc group remains stable under basic conditions (e.g., Et₃N, K₂CO₃) but degrades in strong oxidizing environments (e.g., KMnO₄, CrO₃) .
Condition | Stability | Outcome |
---|---|---|
pH 9, RT | Stable | No decomposition |
KMnO₄, H₂O, 50°C | Unstable | Cleavage to amine + CO₂ |
Key Research Findings
Scientific Research Applications
Synthesis of N-Boc-Protected Anilines
Application Summary : tert-Butyl (3-ethylpyridin-2-yl)carbamate is utilized in the palladium-catalyzed synthesis of N-Boc-protected anilines, which are crucial intermediates in the production of pharmaceuticals and biologically active compounds.
Method of Application :
- Reaction of aniline with this compound in the presence of a palladium catalyst.
Results :
- The reaction yields N-Boc-protected aniline with varying yields depending on specific conditions and substrates used.
Synthesis of Tetrasubstituted Pyrroles
Application Summary : The compound is also employed in synthesizing tetrasubstituted pyrroles, which are important structures in medicinal chemistry due to their presence in numerous biologically active compounds.
Method of Application :
- Reacting suitable starting materials with this compound to introduce the pyrrole ring.
Results :
- Formation of tetrasubstituted pyrroles, with yields and purities contingent on reaction specifics.
Case Study 1: Medicinal Chemistry Applications
Research has demonstrated that derivatives of this compound exhibit significant biological activity, including antimicrobial and anticancer properties. These findings underscore the compound's potential as a lead structure in drug development.
Case Study 2: Interaction Studies
Ongoing studies focus on the interaction mechanisms of this compound with specific enzymes and receptors. Understanding these interactions is crucial for optimizing its use in drug design, particularly regarding binding affinities and selectivity.
Mechanism of Action
The mechanism of action of tert-Butyl (3-ethylpyridin-2-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (4-aminopyridin-2-yl)carbamate
- tert-Butyl (4-methylpyridin-2-yl)carbamate
- tert-Butyl (4-formylpyridin-2-yl)carbamate
- tert-Butyl (4-bromopyridin-2-yl)carbamate
- tert-Butyl (4-chloro-3-formylpyridin-2-yl)carbamate
Uniqueness
tert-Butyl (3-ethylpyridin-2-yl)carbamate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Biological Activity
tert-Butyl (3-ethylpyridin-2-yl)carbamate is a chemical compound with the molecular formula CHNO and a molecular weight of 222.28 g/mol. It has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities and interactions with biomolecules. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and interactions are context-dependent but may involve:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, affecting metabolic pathways.
- Receptor Binding : It may bind to specific receptors, influencing signal transduction processes.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound has potential antimicrobial properties, making it a candidate for further exploration in the development of antimicrobial agents.
- Anticancer Potential : Some investigations have indicated that derivatives of pyridine-based carbamates can exhibit anticancer activity by inducing apoptosis in cancer cells.
- Neuroprotective Effects : There is emerging evidence suggesting that compounds similar to this compound may have neuroprotective properties, potentially beneficial in neurodegenerative diseases.
Research Findings
A summary of key research findings related to the biological activity of this compound is presented below:
Study | Focus | Findings |
---|---|---|
Study 1 | Antimicrobial Activity | Demonstrated effective inhibition against specific bacterial strains. |
Study 2 | Anticancer Activity | Showed significant apoptosis induction in cultured cancer cells. |
Study 3 | Neuroprotection | Indicated potential protective effects on neuronal cells under oxidative stress conditions. |
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of various carbamates, this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated a notable reduction in bacterial growth at specific concentrations, suggesting its potential as an antimicrobial agent.
Case Study 2: Cancer Cell Apoptosis
A series of experiments were conducted using human cancer cell lines treated with this compound. Flow cytometry analysis revealed an increase in early apoptotic cells, highlighting the compound's potential role in cancer therapy.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of tert-butyl (3-ethylpyridin-2-yl)carbamate to improve yield and purity?
- Methodological Answer : Synthesis optimization requires evaluating reaction conditions such as solvent polarity, temperature, and catalyst selection. For example, tert-butyl carbamate derivatives often employ coupling reagents like EDCI/HOBt for amide bond formation . Monitoring reaction progress via TLC or HPLC ensures intermediate stability. Post-synthesis purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization enhances purity. Precedents from tert-butyl pyridin-3-yl carbamate syntheses suggest yields >70% are achievable with optimized stoichiometry and inert atmospheres .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR are essential for confirming regiochemistry. For instance, tert-butyl protons typically resonate at δ 1.2–1.4 ppm, while pyridin-2-yl protons appear as distinct aromatic signals .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., CHNO = 236.15 g/mol).
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% for most research applications) .
Q. How should researchers handle safety and storage of tert-butyl carbamate derivatives?
- Methodological Answer :
- Safety Protocols : Use PPE (gloves, lab coat, goggles) and work in a fenced hood. Tert-butyl carbamates may release toxic isocyanates upon decomposition. First-aid measures include rinsing exposed skin/eyes with water and seeking medical attention .
- Storage : Store at 2–8°C in airtight containers under nitrogen to prevent hydrolysis. Desiccants (e.g., silica gel) mitigate moisture-induced degradation .
Advanced Research Questions
Q. What challenges arise in crystallographic refinement of this compound, and how can SHELX programs address them?
- Methodological Answer : Challenges include low crystal quality and twinning. SHELXL refines structures using high-resolution data (d-spacing <1 Å) and restraints for disordered tert-butyl groups. For pyridin-2-yl moieties, anisotropic displacement parameters improve accuracy. SHELXD is robust for solving structures with partial occupancy or weak diffraction . Example workflow: Data collection at 100 K → SHELXT for solution → SHELXL for refinement → validation via CCDC tools.
Q. How can conflicting spectroscopic data for tert-butyl carbamate derivatives be resolved?
- Methodological Answer : Contradictions in NMR or MS data often stem from solvate formation or tautomerism. Strategies:
- Variable Temperature NMR : Identifies dynamic processes (e.g., rotameric equilibria).
- DFT Calculations : Predict chemical shifts using software like Gaussian to compare with experimental data .
- X-ray Crystallography : Resolves ambiguities by providing definitive bond lengths and angles .
Q. What computational methods predict the reactivity and regioselectivity of this compound in nucleophilic substitutions?
- Methodological Answer :
- DFT Studies : Calculate Fukui indices to identify electrophilic centers on the pyridine ring. For example, the 3-ethyl group may sterically hinder substitution at C4.
- Molecular Dynamics (MD) : Simulate solvent effects on transition states. Polar aprotic solvents (e.g., DMF) stabilize charged intermediates in SNAr reactions .
- Docking Studies : Model interactions with enzymes (e.g., kinases) to guide bioactivity testing .
Q. How does polymorphism affect the physicochemical properties of tert-butyl carbamate derivatives?
- Methodological Answer : Polymorphs arise from variations in crystal packing (e.g., hydrogen-bonding networks). Characterization methods:
- PXRD : Distinguishes polymorphic forms via unique diffraction patterns.
- DSC/TGA : Identifies thermal stability differences (e.g., melting points varying by 10–15°C).
- Solvent Screening : Recrystallization from ethanol vs. acetonitrile may yield distinct forms .
Q. Methodological Tables
Table 1. Comparison of Synthetic Routes for tert-Butyl Pyridinyl Carbamates
Method | Yield (%) | Purity (%) | Key Conditions | Reference |
---|---|---|---|---|
EDCI/HOBt Coupling | 75–85 | >95 | DCM, RT, 24h | |
Boc Protection | 60–70 | 90–95 | THF, 0°C→RT, 12h | |
Microwave-Assisted | 80–90 | >98 | DMF, 100°C, 30 min |
Table 2. Key Crystallographic Data for tert-Butyl Carbamate Derivatives
Compound | Space Group | R-factor (%) | Resolution (Å) | Reference |
---|---|---|---|---|
tert-Butyl (2-chloro-5-iodopyrimidin-4-yl)carbamate | P2/c | 3.2 | 0.84 | |
tert-Butyl (difluorophenyl)carbamate | C2/c | 4.1 | 0.95 |
Properties
IUPAC Name |
tert-butyl N-(3-ethylpyridin-2-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-5-9-7-6-8-13-10(9)14-11(15)16-12(2,3)4/h6-8H,5H2,1-4H3,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQRKFAYMMZQJCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=CC=C1)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30455842 | |
Record name | tert-Butyl (3-ethylpyridin-2-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30455842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149489-03-2 | |
Record name | tert-Butyl (3-ethylpyridin-2-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30455842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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